molecular formula C9H10N4 B1433649 (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1698714-42-9

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1433649
CAS No.: 1698714-42-9
M. Wt: 174.2 g/mol
InChI Key: VFQPFVIEQJQURR-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a phenyl group attached to the triazole ring, which is further connected to a methanamine group

Scientific Research Applications

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to inhibit aromatase enzymes . These enzymes are involved in the biosynthesis of estrogens, which play a crucial role in various physiological processes.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes, and phenyl moieties can interact in the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

Similar compounds have been found to affect the aromatase pathway . Inhibition of this pathway can lead to decreased estrogen production, which can have downstream effects on various physiological processes.

Pharmacokinetics

Similar compounds have been found to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been found to exhibit inhibitory activities against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to its specific triazole ring position, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-phenyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPFVIEQJQURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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